Product packaging for Carbocisteine-d3(Cat. No.:)

Carbocisteine-d3

Cat. No.: B1161545
M. Wt: 182.21
Attention: For research use only. Not for human or veterinary use.
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Description

Carbocisteine-d3 is a deuterated stable isotope of the mucolytic agent Carbocisteine, specifically designed for use in pharmaceutical and metabolic research. This high-purity compound serves as an ideal internal standard for accurate quantification in mass spectrometry-based assays, helping to eliminate variability and improve data reliability in analytical methods. The parent compound, Carbocisteine, is a mucoactive drug that alleviates respiratory symptoms by reducing the viscosity of mucus, making it easier to expel. Its mechanism of action involves restoring the equilibrium between different glycoproteins (sialomucins and fucomucins) in bronchial mucus, likely through the intracellular stimulation of the sialyl transferase enzyme . Beyond its mucoregulatory activity, in vitro studies indicate that Carbocisteine exhibits free-radical scavenging and anti-inflammatory properties, which have sparked interest in its potential to modify disease processes in chronic obstructive pulmonary disease (COPD) . Research has shown it can suppress NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs . Carbocisteine is rapidly absorbed after oral administration, achieves good penetration into lung tissue and bronchial secretions, and has a plasma half-life of approximately 1.33 hours . Its metabolism involves complex pathways including acetylation, decarboxylation, and sulfoxidation, with about 30-60% of the drug excreted unchanged in urine . The presence of a genetic polymorphism in sulfoxidation capacity can lead to considerable inter-individual variation in metabolism and clinical response . This compound is critical for investigating these pharmacokinetic and metabolic pathways with high precision. Researchers utilize this stable isotope in the development of bioanalytical methods, drug metabolism and pharmacokinetics (DMPK) studies, and clinical trial support for respiratory therapeutics. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C₅H₆D₃NO₄S

Molecular Weight

182.21

Synonyms

S-Carboxymethyl-L-cysteine-d3;  (2R)-2-Amino-3-[(carboxymethyl)thio]propionic Acid-d3;  (R)-S-(Carboxymethyl)cysteine-d3;  (L)-2-Amino-3-(carboxymethylthio)propionic Acid-d3;  3-[(Carboxymethyl)thio]-L-alanine-d3;  AHR 3053-d3;  Bronchokod-d3;  Carbocistein

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization of Carbocisteine D3

Isotopic Synthesis of Carbocisteine-d3

The synthesis of this compound involves the specific replacement of one or more hydrogen atoms with deuterium (B1214612) atoms. This process requires specialized synthetic methods to ensure the precise location and high efficiency of deuterium incorporation.

Deuterium Labeling Strategies and Reaction Mechanisms

Deuterium labeling can be achieved through various chemical reactions using deuterium gas (D2), or reagents that act as a deuterium cation (D+) or deuterium anion (D-) source. rsc.org A common strategy for synthesizing deuterated amino acids, such as Carbocisteine (B549337), involves enantioselective deuteration at the α-position. One conceivable pathway for this involves the deuteration of chiral enolates directly from a deuterated solvent like ethanol-d (B32933) (EtOD) in the presence of a base like sodium ethoxide (NaOEt). acs.org

The synthesis of non-deuterated Carbocisteine is typically achieved by the alkylation of L-cysteine with chloroacetic acid in an aqueous alkaline solution. google.comsci-hub.se A potential route to this compound could adapt this method by using a deuterated version of one of the starting materials. For instance, using chloroacetic acid-d3 would theoretically place the deuterium atoms on the carboxymethyl group.

Another general strategy for deuterium incorporation is through palladium-catalyzed Br/D exchange reactions, using a deuterium anion source like sodium formate-d. rsc.org This method is effective for introducing deuterium onto aromatic rings, but principles could be adapted for other structures. The core of deuterium labeling lies in the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. nih.gov This difference in bond energy and reaction rate is fundamental to the stability and altered metabolism of deuterated compounds. researchgate.netnih.gov

Optimization of Deuterium Incorporation Efficiency and Positional Specificity

Achieving high deuterium incorporation and ensuring it occurs at the desired molecular position are critical for the synthesis of a specific isotopologue like this compound. The efficiency of deuteration can be highly dependent on reaction conditions.

For the deuteration of amino acid derivatives using a base and a deuterated solvent, reaction time is a key variable. In one study, the deuterium level in an amino acid derivative continuously increased with the reaction time, reaching 98% after 8 hours without compromising the yield or enantioselectivity. acs.org The concentration of the base and the reaction scale can also be adjusted; a successful 40 mmol scale reaction was reported to yield a product with 94% deuterium level. acs.org

Table 1: Example of Reaction Condition Optimization for α-Deuteration of an Amino Acid Derivative

Parameter Condition Outcome Reference
Reagent NaOEt (5.0 equiv) in EtOD Gradual deuteration acs.org
Reaction Time 8 hours 98% Deuterium Level (DL) acs.org
Reaction Time 16 hours No change in outcome acs.org

| Scale | 40 mmol (9.6 g) | 87% yield, 94% DL | acs.org |

The choice of deuterium source and catalyst is also crucial. In palladium-catalyzed deuteration, using only 2-3 equivalents of a deuterium source like sodium formate-d can achieve greater than 98% deuterium incorporation. rsc.org The selection of specific catalysts and ligands can minimize unwanted side reactions and improve the selectivity of the deuteration process. rsc.org

Purity Considerations in Deuterated Carbocisteine Synthesis

The purity of this compound is defined by both its chemical and isotopic purity. Chemical impurities are any components other than the desired deuterated compound, often arising from starting materials, by-products, or degradation products. molnar-institute.com For instance, in the synthesis of standard Carbocisteine, residual cysteine and cystine can be impurities that render the product unsuitable for pharmaceutical use if their levels are too high. google.com A major impurity found in several commercial batches of Carbocisteine was N,S-dicarboxymethylcysteine, a synthesis by-product. sci-hub.se

Isotopic purity refers to the percentage of molecules that contain the correct number of deuterium atoms at the specified positions. The goal is to maximize the abundance of the desired d3 isotopologue and minimize the presence of d0, d1, d2, or other isotopically varied species. High-performance liquid chromatography (HPLC) combined with detectors like a corona charged aerosol detector (CAD) can be used for impurity profiling. sci-hub.se Techniques like supercritical fluid chromatography (SFC) can serve as a complementary method to detect impurities that may not be visible with HPLC. molnar-institute.com

Spectroscopic and Chromatographic Characterization of this compound Purity and Isotopic Enrichment

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic techniques is essential. These methods verify the molecular structure, confirm the presence and location of deuterium, and quantify the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the position of deuterium atoms in a molecule. nih.gov In a ¹H NMR spectrum, the incorporation of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal. The level of deuteration can be quantified by comparing the integration of the remaining proton signal at the target site to that of a non-deuterated signal within the same molecule. acs.org

For example, in the ¹H NMR spectrum of N,S-dicarboxymethylcysteine (an impurity of Carbocisteine), distinct signals correspond to different protons in the molecule. sci-hub.se If Carbocisteine were deuterated on the carboxymethyl group (-S-CH₂-COOH), the signal for the CH₂ protons would be absent or diminished in the ¹H NMR spectrum of the purified d3 product. Conversely, ²H (deuterium) NMR spectroscopy could be used to directly observe the signal from the incorporated deuterium atoms, confirming their presence and chemical environment.

Mass Spectrometry (MS) for Isotopic Distribution and Purity Assessment

Mass Spectrometry (MS) is indispensable for assessing isotopic purity and distribution. The substitution of three hydrogen atoms (atomic mass ~1) with three deuterium atoms (atomic mass ~2) results in a molecular weight increase of approximately 3 atomic mass units for this compound compared to its non-deuterated counterpart. The monoisotopic mass of Carbocisteine is 179.0252 u. drugbank.com Therefore, the monoisotopic mass of this compound would be approximately 182 u. cymitquimica.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for this analysis. researchgate.net By monitoring the mass transition of the parent ion to a specific fragment ion, one can selectively quantify the deuterated compound. For instance, a method for d3-N-acetylcysteine used the mass transition of 167 → 123. researchgate.net A similar approach for this compound would establish specific parent and fragment ion masses for selective detection.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming the elemental composition and the number of deuterium atoms incorporated. researchgate.net The analysis of the isotopic pattern allows for the determination of the isotopic distribution—that is, the relative abundance of molecules with zero, one, two, three, or more deuterium atoms. sisweb.comfu-berlin.de This provides a precise measure of the isotopic enrichment of the synthesized batch.

Table 2: Physicochemical and Spectroscopic Data Summary

Property Carbocisteine This compound Reference
Chemical Formula C₅H₉NO₄S C₅H₆D₃NO₄S drugbank.comcymitquimica.com
Average Molecular Weight 179.194 g/mol ~182.21 g/mol drugbank.comcymitquimica.com
Monoisotopic Mass 179.025228471 u ~182.0440 u drugbank.com
¹H NMR Shows signals for all protons Signal for deuterated position is absent/reduced acs.orgsci-hub.se

| Mass Spectrometry | Base peak at m/z corresponding to C₅H₉NO₄S | Base peak shifted by +3 m/z units | researchgate.netsisweb.com |

High-Performance Liquid Chromatography (HPLC) for Chemical Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the chemical purity and identifying potential impurities in this compound. Given that this compound is a stable isotope-labeled version of Carbocisteine, the impurity profile is expected to be similar to that of the unlabeled compound. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate rigorous control of impurities in active pharmaceutical ingredients. For a drug like Carbocisteine, with a maximum daily dose exceeding 2 grams, the reporting threshold for any impurity is set at 0.03% (m/m), demanding highly sensitive and reliable analytical methods. thermofisher.com

Research has led to the development and validation of several HPLC methods designed to separate Carbocisteine from its synthesis-related impurities and degradation products. nih.govresearchgate.net These methods are crucial for routine quality control in the manufacturing of Carbocisteine and its deuterated analogue. researchgate.net

A significant challenge in the HPLC analysis of Carbocisteine and its impurities is their structural similarity and lack of a strong chromophore, which can complicate UV detection. thermofisher.com To overcome this, methods often employ alternative detection techniques like Charged Aerosol Detection (CAD). thermofisher.comnih.gov CAD is a universal detection method that provides a more uniform response for non-volatile compounds, making it well-suited for quantifying impurities that may not be visible with traditional UV detectors. thermofisher.commolnar-institute.com

One validated method utilizes a mixed-mode column that combines hydrophobic C18 and strong cation exchange retention mechanisms. nih.govresearchgate.net This approach allows for effective separation using a mass spectrometer-compatible volatile mobile phase, which is beneficial for further characterization of unknown impurities. nih.gov Another approach employs a reversed-phase C18 column with an ion-pair buffer in the mobile phase to achieve separation. wipo.intgoogle.com

Research Findings and Methodological Data

Studies have successfully developed and validated HPLC methods capable of detecting and quantifying impurities in Carbocisteine down to the required 0.03% threshold. thermofisher.comnih.gov One study transferred a method from an older Corona CAD system to a newer, more sensitive Vanquish CAD, which significantly improved the limit of quantification (LOQ) for key impurities like cystine from 0.09% to below 0.02%. thermofisher.com

The major impurities typically found in Carbocisteine batches originate from the starting materials or are by-products of the synthesis process. nih.govsci-hub.se The most common impurities identified across batches from different manufacturers are cystine (an unreacted starting material) and N,S-dicarboxymethylcysteine (a synthesis by-product). nih.govsci-hub.se The purity of Carbocisteine batches has been observed to vary, with levels ranging from below 99.0% to over 99.8%. nih.gov

The following tables summarize the conditions and findings from various published HPLC methods used for the purity and impurity analysis of Carbocisteine, which are directly applicable to this compound.

Table 1: HPLC Method Parameters for Carbocisteine Impurity Profiling

Parameter Method 1 Method 2 Method 3
Column Mixed-Mode (SCX-RP, Primesep 100, 250 x 4.6 mm, 5 µm) thermofisher.comnih.gov Reversed-Phase (Octadecyl silane (B1218182) bonded silica (B1680970) gel, C18) wipo.intgoogle.com Reversed-Phase (APS-2 hypersil, 250 X 4.6 mm, 5µ) jocpr.com
Mobile Phase 10 mM Trifluoroacetic acid and 12% Acetonitrile (B52724) (v/v) in water nih.govresearchgate.net Phosphate-ion pair buffer solution (pH 1.6-2.0) wipo.intgoogle.com Buffer (0.02 M KH2PO4 + 0.01 M 1-hexane sulphonic acid sodium salt) and Methanol (65:35 v/v) jocpr.com
Detector Charged Aerosol Detector (CAD) thermofisher.comnih.gov UV at 215 nm wipo.intgoogle.com UV at 210 nm jocpr.com
Flow Rate 1.0 mL/min researchgate.net Not Specified Not Specified
Column Temp. 30°C researchgate.net Not Specified Not Specified

Table 2: Impurity Profile and Retention Times from a Validated HPLC Method

Compound Type of Impurity Retention Time (min) google.com
Impurity G Synthesis By-product 3.293
Impurity E Synthesis By-product 4.560
Impurity D Synthesis By-product 8.040
Impurity A Synthesis By-product 9.497
Impurity B Synthesis By-product 12.980
Carbocisteine Active Substance 14.430
Impurity F Synthesis By-product 16.957
Impurity C Synthesis By-product 46.907

Note: The specific structures for impurities A-G were detailed in the patent literature from which the data was sourced. google.com

These robust HPLC methods demonstrate high precision, good repeatability, and high recovery rates, making them suitable for widespread use in the quality control of Carbocisteine and this compound bulk drugs and their corresponding formulations. wipo.int The ability to achieve baseline separation of the main compound from all known impurities is critical for accurate quantification and ensuring the safety and quality of the final product. google.com

Advanced Bioanalytical Methodologies Employing Carbocisteine D3

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications of Carbocisteine-d3 as an Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of Carbocisteine (B549337), with this compound or other isotopic variants like Carbocisteine-¹³C₃ frequently employed as internal standards. scholarsresearchlibrary.comresearchgate.net The high sensitivity and selectivity of LC-MS/MS make it ideal for detecting and quantifying low concentrations of the analyte in intricate biological matrices. biopharmaservices.com The use of a SIL-IS is crucial for mitigating issues such as ion suppression or enhancement caused by co-eluting matrix components, which can otherwise compromise quantitative accuracy. wuxiapptec.comlcms.cz

The development of robust LC-MS/MS methods for quantifying Carbocisteine in biological matrices, such as rat plasma, is essential for pharmacokinetic studies. rsc.org These methods are rigorously validated to ensure they meet stringent criteria for accuracy, precision, linearity, and selectivity. A typical method involves the extraction of Carbocisteine and the this compound internal standard from the biological matrix, followed by chromatographic separation and detection by a tandem mass spectrometer. rsc.org

Sample preparation is a critical step. While protein precipitation is a simple and common technique, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are also utilized to remove interfering substances from the matrix. scholarsresearchlibrary.comrsc.orgnih.gov For instance, one method for analyzing a carbamate (B1207046) prodrug and its metabolite cycloicaritin in rat plasma used an LLE method with tert-butyl methyl ether after adding ethanoic acid to stabilize the prodrug. rsc.org Another study employed SPE for the extraction of Carbocisteine from human plasma. scholarsresearchlibrary.com

Validation of these methods includes establishing linearity over a specific concentration range. For example, a method for cycloicaritin and its prodrug in rat plasma demonstrated excellent linearity from 1 to 2000 ng/mL. rsc.org The accuracy and precision are assessed at multiple quality control (QC) levels. Intra- and inter-day precision values are typically required to be within ±15%, with accuracy also falling within this range. rsc.org

Table 1: Example of Validation Parameters for an LC-MS/MS Method in Rat Plasma

Parameter Finding Reference
Linearity Range 1–2000 ng/mL (r ≥ 0.995) rsc.org
Lower Limit of Quantification (LLOQ) 1 ng/mL rsc.org
Accuracy -5.2% to 14% rsc.org
Intra-day Precision (%RSD) < 14% rsc.org
Inter-day Precision (%RSD) < 14% rsc.org

Optimal separation and detection are achieved through the careful optimization of both chromatographic and mass spectrometric conditions. The goal is to achieve a good chromatographic peak shape, separate the analyte from matrix interferences, and maximize the detector response. chromatographyonline.com

Chromatographic Separation: Reversed-phase chromatography is commonly used. Columns such as the C18 or hydrophilic interaction liquid chromatography (HILIC) columns are frequently employed. scholarsresearchlibrary.comrsc.org For instance, a study on Carbocisteine analysis utilized a Luna 5u HILIC column (150 x 4.6 mm). scholarsresearchlibrary.com Another method for a cycloicaritin prodrug used an ACE Excel 2 C18-Amide column (50 mm × 2.1 mm, 2 μm). rsc.org The mobile phase typically consists of an aqueous component (often with a pH modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnih.gov Gradient elution is often preferred to effectively separate analytes and remove matrix components. rsc.orgnih.gov

Mass Spectrometric Parameters: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. rsc.orgnih.govnih.gov The instrument is usually equipped with an electrospray ionization (ESI) source, operated in positive ion mode for Carbocisteine. nih.govnih.gov Key parameters that are optimized include the specific MRM transitions (precursor ion to product ion), collision energy, and ion source settings like capillary voltage and gas temperatures. nih.govmdpi.com

Table 2: Example of Optimized LC-MS/MS Parameters for Carbocisteine Analysis

Parameter Setting Reference
Liquid Chromatography
Column Waters Symmetry Shield RP 8, 150 × 3.9 mm, 5 µm nih.govnih.gov
Mobile Phase Methanol and 0.5% formic acid solution (40:60) nih.govnih.gov
Flow Rate 0.5 mL/min nih.govnih.gov
Column Temperature 40°C nih.govnih.gov
Mass Spectrometry
Ionization Mode Positive ESI nih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov
MRM Transition (Carbocisteine) m/z 180.0 → 89.0 nih.govnih.gov
MRM Transition (Carbocisteine-¹³C₃) Typically m/z 183 → 92 (inferred) N/A

Matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix. wuxiapptec.com It is a significant concern in LC-MS/MS bioanalysis and must be thoroughly evaluated during method validation. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the IS and analyte are affected similarly. wuxiapptec.comlcms.cz

The matrix effect is typically assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution. The internal standard normalized matrix factor is calculated to determine if the IS adequately compensates for any observed ion suppression or enhancement. nih.gov A value close to 1.0 indicates effective compensation. nih.gov

Other critical analytical performance metrics include extraction recovery and stability.

Extraction Recovery: This measures the efficiency of the extraction process. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. scholarsresearchlibrary.com For Carbocisteine, mean recovery values have been reported to be around 60-80%, depending on the method. scholarsresearchlibrary.comnih.gov

Stability: The stability of Carbocisteine in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Optimization of Chromatographic Separation and Mass Spectrometric Parameters

Other Chromatographic and Spectroscopic Techniques for this compound Quantification and Detection

While LC-MS/MS is the premier technique for quantitative bioanalysis involving this compound, other methods are used for the analysis of the non-labeled Carbocisteine. These methods could potentially be adapted for this compound. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a common alternative. sphinxsai.comjocpr.com However, HPLC-UV methods are generally less sensitive than LC-MS/MS. nih.gov HPLC methods for Carbocisteine often use a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile, with detection at a low wavelength such as 210 or 215 nm. sphinxsai.comjocpr.comgoogle.com

Other reported techniques for Carbocisteine include:

Ion-Chromatography: This has been used with non-suppressed conductimetric detection. jrespharm.com

Spectrophotometric Methods: A kinetic spectrophotometric method has been developed based on the inhibitory effect of Carbocisteine on a catalyzed reaction. jrespharm.com

Fluorimetric Methods: A 'turn-off' fluorimetric method has been reported for the determination of Carbocisteine. researchgate.net

These alternative methods are primarily used for quality control of pharmaceutical formulations rather than for quantitative bioanalysis in complex matrices where the sensitivity and selectivity of LC-MS/MS with a SIL-IS are paramount.

Development of Reference Standards and Certified Reference Materials for this compound

The availability of high-purity, well-characterized reference standards is fundamental to achieving accurate and reliable results in analytical chemistry. lgcstandards.com For quantitative applications, such as those employing this compound as an internal standard, the chemical and isotopic purity of the standard is critical.

Companies specializing in chemical standards, such as LGC Standards and Toronto Research Chemicals (TRC), produce and supply this compound. lgcstandards.com These materials are synthesized and purified to high specifications. They are often accompanied by a Certificate of Analysis (CoA) which provides detailed information on the material's identity, purity (often determined by HPLC, NMR, and mass spectrometry), and storage conditions. epichem.com

For higher-level applications, Certified Reference Materials (CRMs) may be developed. The production of a CRM involves a more rigorous characterization and certification process, often performed under an accredited framework like ISO 17034. lgcstandards.com This ensures metrological traceability and provides a certified value for properties like purity, with a stated uncertainty. The European Pharmacopoeia (EP) provides a reference standard for Carbocisteine, which serves as a primary standard for quality control testing as prescribed in the pharmacopoeia monograph. While a specific CRM for this compound is not widely documented, the principles of reference material production would apply, focusing on ensuring its suitability for use as an internal standard in validated analytical methods.

Mechanistic Investigations and Metabolic Profiling Utilizing Carbocisteine D3

In Vitro Metabolic Pathway Elucidation Using Deuterated Carbocisteine (B549337)

The use of stable isotopes like deuterium (B1214612) is a cornerstone in drug development for quantifying metabolites. medchemexpress.com Carbocisteine-d3 facilitates the tracing and identification of metabolic products in various in vitro systems.

Identification of Deuterated Metabolites in Cellular and Subcellular Systems

In vitro systems, such as liver microsomes and hepatocytes, are routinely used to study drug metabolism. tandfonline.comdls.com When this compound is introduced into these systems, its metabolic fate can be tracked with high precision using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). researchgate.net The known metabolic pathways of carbocisteine include acetylation, decarboxylation, and sulfoxidation, leading to various derivatives. drugbank.comhiv-druginteractions.orghiv-druginteractions.org By using the deuterated form, researchers can distinguish drug-derived metabolites from endogenous compounds, allowing for a clearer mapping of these metabolic transformations. tandfonline.com For instance, the detection of deuterated S-(carboxymethylthio)-L-cysteine (CMTC) in such systems would confirm this novel metabolic route. drugbank.com

In Vitro SystemApplication in this compound MetabolismExpected Deuterated Metabolites
Hepatocytes Comprehensive metabolism studies, including Phase I and Phase II reactions. tandfonline.comDeuterated acetylated carbocisteine, deuterated carbocisteine sulfoxide (B87167), deuterated CMTC.
Liver Microsomes Primarily for studying CYP450-mediated (Phase I) oxidation reactions. tandfonline.comDeuterated carbocisteine sulfoxide.
Cellular Lysates Investigating the activity of specific cytosolic enzymes. drugbank.comMetabolites from deuterated carbocisteine corresponding to enzymes like cysteine dioxygenase.

Enzyme Kinetics and Isotope Effects in Metabolic Transformations

The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when the C-H bond is broken in the rate-determining step of an enzymatic reaction. nih.gov Studying the metabolism of this compound can reveal such isotope effects, providing valuable information about the reaction mechanisms of metabolizing enzymes like cysteine dioxygenase and phenylalanine 4-hydroxylase. drugbank.com A significant KIE would suggest that the cleavage of the deuterated bond is a critical step in the metabolic process. nih.gov This information is crucial for understanding the variability in drug response due to genetic polymorphisms in these enzymes. drugbank.com

Isotopic Tracer Studies for Biological Mechanism Delineation (Non-Human Systems)

This compound is an effective isotopic tracer for delineating biological mechanisms in non-human research models. medchemexpress.com Its ability to be tracked within biological systems allows for detailed studies of its uptake, distribution, and cellular effects.

Cellular Uptake and Distribution Studies In Vitro

The deuterated label on this compound enables precise measurement of its uptake and distribution within cells and subcellular compartments. tandfonline.com By employing advanced analytical techniques, researchers can quantify the concentration of this compound in different cellular fractions, providing insights into its transport across cell membranes and its accumulation in specific organelles. This is particularly relevant for understanding how it reaches its intracellular targets to exert its mucolytic and anti-inflammatory effects. tandfonline.comdrugbank.com

Modulation of Cellular Pathways and Targets in Response to this compound (e.g., Nrf2/HO-1, NF-κB, ERK1/2) in Research Models

Carbocisteine is known to modulate several key cellular signaling pathways involved in inflammation and oxidative stress. medchemexpress.eumedchemexpress.commedchemexpress.com Using this compound in research models allows for the direct correlation of the compound's presence with changes in these pathways.

Nrf2/HO-1 Pathway: Carbocisteine has been shown to boost the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), which are crucial for antioxidant defense. medchemexpress.eunih.govfrontiersin.orgnih.govsimonacavalu.ro Studies with this compound can help to definitively link the compound to the activation of this protective pathway. medchemexpress.eunih.gov

NF-κB Pathway: Carbocisteine can attenuate inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway. drugbank.commedchemexpress.commdpi.com Tracer studies with this compound can elucidate the direct impact of the compound on the phosphorylation of NF-κB p65 and its subsequent downstream effects. medchemexpress.commedchemexpress.eu

ERK1/2 Pathway: The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another inflammatory pathway that is suppressed by carbocisteine. drugbank.commedchemexpress.commdpi.com The use of this compound allows for precise investigation of its role in attenuating the phosphorylation of ERK1/2. medchemexpress.commedchemexpress.eu

Cellular PathwayEffect of CarbocisteineRole of this compound in Research
Nrf2/HO-1 Upregulation, leading to antioxidant effects. nih.govfrontiersin.orgTo trace and confirm the direct role in activating this pathway. medchemexpress.eunih.gov
NF-κB Inhibition, leading to anti-inflammatory effects. drugbank.commdpi.comTo delineate the direct interaction and inhibition of NF-κB signaling. medchemexpress.commedchemexpress.eu
ERK1/2 Attenuation of phosphorylation, reducing inflammation. drugbank.commdpi.comTo precisely measure its effect on ERK1/2 phosphorylation. medchemexpress.commedchemexpress.eu

Studies on Macromolecular Interactions and Binding Kinetics (e.g., Mucins, Enzymes)

Carbocisteine's primary mucolytic action involves the modulation of mucus glycoproteins (mucins). drugbank.comnih.gov It is thought to restore the balance between sialomucins and fucomucins, thereby reducing mucus viscosity. drugbank.comnih.govnih.gov this compound can be employed in binding studies to investigate its interaction with mucins and related enzymes, such as sialyl transferase. drugbank.com Techniques like surface plasmon resonance or isothermal titration calorimetry, when used with the deuterated compound, can provide detailed kinetic data on these interactions, helping to elucidate the precise mechanism of its mucoregulatory effect. biomart.cn

Preclinical Pharmacokinetic and Pharmacodynamic Studies with Carbocisteine D3

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

Preclinical studies are fundamental in determining the ADME profile of a new chemical entity. For Carbocisteine-d3, these studies provide a foundational understanding of how the compound behaves within a biological system. Deuterium (B1214612) labeling, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, can significantly alter the metabolic stability and pharmacokinetics of a compound compared to its non-deuterated version. thefdalawblog.combioscientia.de This alteration is primarily due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic processes. bioscientia.de

Pharmacokinetic Parameter Determination in Preclinical Species

Pharmacokinetic studies of the parent compound, carbocisteine (B549337), in animal models have established key parameters. For instance, in one study, the plasma half-life of carbocisteine was reported to be 24 minutes, with a volume of distribution of 1.4 L/kg and a total body clearance of 40 ml/min/kg. uga.edu Another source indicates a plasma half-life of 1.33 hours. service.gov.uknih.gov Such parameters for the deuterated version, this compound, are critical for assessing any potential improvements in its pharmacokinetic profile. The primary goal of deuteration is often to enhance metabolic stability, which could translate to a longer half-life, reduced clearance, and potentially a more favorable dosing regimen. nih.gov

ParameterReported Value for Unlabeled CarbocisteinePreclinical Species
Plasma Half-life (t½) 24 minutesNot specified uga.edu
1.33 hoursNot specified service.gov.uknih.gov
Volume of Distribution (Vd) 1.4 L/kgNot specified uga.edu
60.4 LNot specified service.gov.uk
Total Body Clearance 40 ml/min/kgNot specified uga.edu
Peak Serum Concentration (Tmax) 1 to 1.7 hoursNot specified nih.gov

This table presents data for the unlabeled form of carbocisteine as a reference for comparative analysis with its deuterated counterpart.

Tissue Distribution Analysis of this compound in Animal Models

Understanding where a drug distributes within the body is essential. Studies on the unlabeled carbocisteine have shown that it achieves good penetration into lung tissue and bronchial secretions. nih.gov For this compound, tissue distribution studies in animal models would aim to confirm similar or enhanced penetration into target tissues like the lungs. Techniques such as whole-body autoradiography or mass spectrometry imaging would be employed to visualize and quantify the presence of this compound and its metabolites in various organs and tissues over time. This information is vital for correlating pharmacokinetic data with pharmacodynamic effects at the site of action.

Elucidation of Pharmacodynamic Effects and Biomarker Modulation in Preclinical Disease Models

Carbocisteine is known for its mucoregulatory, anti-inflammatory, and antioxidant properties. nih.govnih.gov Preclinical studies in disease models, such as those for chronic obstructive pulmonary disease (COPD), have demonstrated its ability to reduce the expression of inflammatory mediators. nih.gov For example, carbocisteine has been shown to attenuate the phosphorylation of NF-κB p65 and ERK1/2, key components in inflammatory signaling pathways. medchemexpress.comnih.gov It can also modulate the Nrf2/HO-1 pathway, which is involved in the antioxidant response. medchemexpress.com

Investigations into this compound in similar preclinical disease models would focus on whether the deuteration enhances these pharmacodynamic effects. Researchers would assess its impact on relevant biomarkers, such as levels of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and markers of oxidative stress in tissues and biological fluids. nih.gov The goal is to determine if the potentially altered pharmacokinetics of this compound lead to a more pronounced or sustained modulation of these biomarkers, suggesting improved therapeutic efficacy. pmcpa.org.uk

Comparative Pharmacokinetic Studies of Labeled vs. Unlabeled Carbocisteine in Non-Human Species

Direct comparative studies are the cornerstone for evaluating the impact of deuteration. In these studies, both this compound and its unlabeled counterpart are administered to non-human species under identical conditions. The primary objective is to quantify the differences in their pharmacokinetic profiles. nih.gov Key parameters of comparison include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t½), and clearance.

The "kinetic isotope effect" is the underlying principle that may lead to differences. bioscientia.de The stronger carbon-deuterium bond can make the molecule more resistant to metabolic breakdown, particularly by enzymes like the cytochrome P450 system. bioscientia.de This can result in a lower rate of metabolism, leading to increased systemic exposure (higher AUC) and a longer half-life for the deuterated compound. nih.govresearchgate.netnih.gov Such changes could potentially lead to improved drug efficacy and patient compliance through less frequent dosing.

Pharmacokinetic ParameterExpected Impact of Deuteration (this compound vs. Carbocisteine)Rationale
Half-life (t½) Potentially IncreasedSlower metabolic clearance due to the kinetic isotope effect. bioscientia.denih.gov
Clearance (CL) Potentially DecreasedReduced rate of metabolic breakdown. nih.gov
Area Under the Curve (AUC) Potentially IncreasedGreater overall drug exposure resulting from slower clearance. researchgate.net
Maximum Concentration (Cmax) VariableMay increase or remain similar depending on absorption and distribution rates.

This table outlines the anticipated pharmacokinetic changes based on the principles of deuterium substitution.

Advanced Research Applications and Methodological Contributions of Carbocisteine D3

Application in Drug-Drug Interaction Studies (Preclinical Focus)

In preclinical research, understanding the potential for drug-drug interactions (DDIs) is paramount for ensuring the safety and efficacy of new therapeutic agents. Deuterated compounds like Carbocisteine-d3 are instrumental in these investigations. The primary application of this compound in this context is as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalysis. pharmafocusasia.comacs.org

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte of interest throughout sample extraction, processing, and analysis, thereby correcting for variability and matrix effects. kcasbio.com In DDI studies, researchers often need to quantify the concentration of a parent drug and its metabolites in the presence of a co-administered drug. The co-administered drug may induce or inhibit metabolic enzymes, such as the cytochrome P450 (CYP) family, altering the pharmacokinetic profile of the primary drug. nih.gov

By spiking biological samples (e.g., plasma, urine) with a known concentration of this compound, researchers can accurately and precisely quantify the concentration of endogenous or administered Carbocisteine (B549337). This is crucial for determining how a new chemical entity affects the metabolism and clearance of Carbocisteine, or vice-versa. The deuterium (B1214612) labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the unlabeled compound by a mass spectrometer. researchgate.net This allows for precise quantification even at low concentrations.

For instance, if a new drug candidate is a potent inhibitor of an enzyme responsible for Carbocisteine metabolism, co-administration would lead to higher plasma concentrations of Carbocisteine. The use of this compound as an internal standard would ensure that this increase is accurately measured, providing clear evidence of a DDI. This information is vital for regulatory submissions and for guiding clinical trial design.

Role in the Development and Validation of Bioanalytical Assays for Related Compounds

The development and validation of robust bioanalytical assays are fundamental to pharmaceutical research and development. japsonline.com this compound plays a pivotal role in this process, particularly for assays designed to quantify Carbocisteine and structurally related compounds in various biological matrices. nih.govmdpi.com

A bioanalytical method's validity rests on several key parameters, including accuracy, precision, selectivity, sensitivity, and stability. japsonline.comeuropa.eu this compound, as a SIL-IS, is essential for establishing these parameters during method validation. kcasbio.com Its use helps to ensure that the method can reliably quantify the analyte in the presence of other endogenous or exogenous compounds.

Several studies have detailed the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Carbocisteine in human plasma, where a stable isotope-labeled internal standard is highly recommended for optimal performance. mdpi.comscholarsresearchlibrary.comscite.ainih.gov While some studies have utilized other compounds as internal standards, the ideal internal standard is a deuterated version of the analyte itself. mdpi.comscite.ainih.gov The use of this compound would co-elute chromatographically with Carbocisteine, experiencing identical ionization and fragmentation behavior, which minimizes variability and enhances the accuracy and precision of the assay. kcasbio.com

The development of such assays is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The data generated from these validated assays, which rely on the use of an appropriate internal standard like this compound, form the basis for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

Integration into Systems Biology and Metabolomics Approaches for Network Analysis

Systems biology and metabolomics offer a holistic view of biological systems by studying the complex interactions of molecules, including metabolites. nih.govnih.govmdpi.com Deuterated compounds like this compound are increasingly being integrated into these approaches to trace metabolic pathways and understand network dynamics.

In metabolomics, which is the large-scale study of small molecules within cells, tissues, or organisms, stable isotope labeling is a powerful technique for flux analysis. universiteitleiden.nl By introducing a deuterated substrate like this compound into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes, providing a dynamic picture of cellular metabolism that cannot be obtained from static concentration measurements alone. isotope.comescholarship.org

This approach can be particularly insightful for understanding the metabolic reprogramming that occurs in various disease states. For example, by using this compound in a cell culture model of a specific disease, researchers could map how its metabolism is altered compared to healthy cells. This can reveal novel biomarkers for disease diagnosis or progression, as well as potential new targets for therapeutic intervention. The data generated from these experiments can be used to construct and refine metabolic network models, providing a systems-level understanding of the biological processes under investigation. nih.govnih.gov

Utilization in Targeted Proteomics and Metabolite Profiling Studies

Targeted proteomics and metabolite profiling are powerful techniques for the precise quantification of a predefined set of proteins or metabolites. csic.esthermofisher.com These approaches are often used for biomarker validation and to gain deeper insights into specific biological pathways. nih.govnih.gov this compound serves as an essential tool in these studies, particularly when Carbocisteine or its metabolic products are among the targets of interest.

In targeted proteomics, the focus is on quantifying specific peptides that are unique to a protein of interest. csic.es While this compound is a small molecule, its impact on metabolic pathways can lead to changes in the expression of specific proteins. Targeted proteomics can be used to quantify these changes accurately.

More directly, in targeted metabolite profiling, this compound is used as an internal standard to ensure the accurate quantification of Carbocisteine and its metabolites. mdpi-res.com This is crucial for studies aiming to build a detailed profile of a specific metabolic pathway. For example, a study investigating the impact of a new drug on the sulfur-containing amino acid metabolic pathway would benefit from the precise measurement of Carbocisteine levels, which can be achieved with high accuracy using this compound as an internal standard.

The high sensitivity and specificity of targeted mass spectrometry methods, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), combined with the use of a stable isotope-labeled internal standard, allow for the reliable quantification of low-abundance metabolites, which is often critical for understanding subtle but important metabolic shifts. csic.es

Future Research Trajectories and Innovations for Carbocisteine D3

Development of Novel Synthetic Routes for Site-Specific Deuteration

The precise placement of deuterium (B1214612) atoms within a molecule is crucial for maximizing the benefits of deuteration. Future research will likely focus on developing more efficient and stereoselective synthetic routes for the site-specific deuteration of Carbocisteine (B549337).

Recent advancements have already demonstrated efficient methods for synthesizing enantiopure α-deuterated derivatives of cysteine and its analogues, including a deuterated version of carbocisteine. bioscientia.de One promising approach involves the H/D exchange through the deprotonation of a chiral bicyclic serine equivalent, followed by selective deuteration. Another method utilizes the diastereoselective addition of thiols to a chiral bicyclic dehydroalanine (B155165) in deuterated alcohols, enabling site-selective deuteration at the Cα atom. bioscientia.dejuniperpublishers.com

Further research into catalytic methods, such as those employing transition metals, could offer more versatile and scalable processes. For instance, cobalt-catalyzed asymmetric deuteration of related α-amidoacrylates has shown high enantiomeric ratios and nearly complete deuteration. researchgate.net Adapting such chemoenzymatic platforms could enable the synthesis of Carbocisteine-d3 with diverse deuteration patterns, allowing for a more nuanced investigation of the kinetic isotope effect on its metabolic pathways. The development of these novel synthetic strategies is fundamental to producing a range of this compound isotopologues for detailed structure-activity relationship studies.

Exploration of Expanded Analytical Applications Beyond Quantification

While deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry-based bioanalysis for pharmacokinetic and bioequivalence studies, their analytical utility extends beyond mere quantification. nih.govmdpi.comjournaljpri.compatsnap.com

Future research will explore the use of this compound in non-quantitative analytical applications to gain deeper mechanistic insights. For example, in drug metabolism studies, comparing the metabolic profiles of deuterated and non-deuterated Carbocisteine can help elucidate metabolic pathways and identify key enzymes involved in its biotransformation. juniperpublishers.com The kinetic isotope effect can slow down metabolism at the site of deuteration, potentially revealing minor or transient metabolites that would otherwise go undetected. juniperpublishers.com This "metabolic switching" can provide a more comprehensive understanding of the drug's fate in the body. bioscientia.dejuniperpublishers.com

Furthermore, this compound can be employed in mechanistic studies of its mucolytic action. By tracing the deuterated molecule, researchers could potentially investigate its interaction with mucin glycoproteins and its influence on the viscoelastic properties of mucus at a molecular level. nih.govmdpi-res.com

Integration with Emerging In Vitro and In Vivo Imaging Modalities

The unique physical properties of deuterium open up new possibilities for its use in advanced imaging techniques. The integration of this compound with emerging imaging modalities could provide unprecedented spatial and temporal information about its distribution and metabolic activity.

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. This compound could be used in MSI studies to map its distribution in lung tissues and understand its penetration into bronchial mucus. The use of a deuterated standard can also facilitate absolute quantification within the tissue. nih.gov

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that uses magnetic resonance spectroscopy (MRS) to track the fate of deuterated compounds in vivo without the need for ionizing radiation. dovepress.com While currently applied to metabolic tracers like glucose, the principle could be extended to deuterated drugs like this compound. dovepress.com This would enable real-time visualization of its uptake, metabolism, and clearance in target organs, offering dynamic insights into its pharmacokinetics and pharmacodynamics.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive imaging techniques that can be adapted for use with deuterated compounds. While deuterium itself is not a positron emitter, its incorporation into a molecule can influence the metabolism of a co-administered radiolabeled tracer. More directly, deuteration of PET ligands can improve their metabolic stability, leading to clearer images with lower background signals. journaljpri.com Future research could explore the development of a radiolabeled version of this compound for PET or SPECT imaging to precisely track its localization in the respiratory tract.

Potential Contributions to Mechanistic Toxicology Studies (Non-Human)

Deuterated compounds are becoming increasingly important tools in mechanistic toxicology. By altering metabolic pathways, this compound can help to identify and characterize potentially toxic metabolites of the parent compound.

The "metabolic shunting" effect, where deuteration at one site diverts metabolism to another, can be strategically used to investigate the contribution of specific metabolites to observed toxicity. juniperpublishers.com If a particular metabolic route is suspected to produce a toxic intermediate, deuterating that site can reduce the formation of the toxic species, potentially mitigating the toxicity. juniperpublishers.com This approach allows for a clearer understanding of the structure-toxicity relationship.

For example, if the oxidation of a particular C-H bond in Carbocisteine were to lead to a reactive metabolite, the use of this compound could slow down this process, allowing for the assessment of its toxicological relevance in non-human studies. Such studies are crucial for building a comprehensive safety profile of the drug.

Advancements in Preclinical Drug Discovery and Development Methodologies

The use of deuterated compounds like this compound is poised to significantly advance preclinical drug discovery and development methodologies. The ability to fine-tune the metabolic properties of a drug without altering its fundamental pharmacology offers a powerful tool for lead optimization. splendidlab.comwikipedia.orggabarx.com

In preclinical studies, different isotopologues of Carbocisteine can be synthesized and tested to identify the optimal deuteration pattern that confers the most desirable pharmacokinetic profile—be it extended half-life, reduced metabolic clearance, or altered metabolite ratios. bioscientia.dejuniperpublishers.com This "deuterium switch" approach can lead to the development of a "best-in-class" molecule with improved efficacy and safety. wikipedia.org

Q & A

Q. Q1. What are the validated synthetic pathways for Carbocisteine-d3, and how do isotopic purity and yield vary across methods?

Methodological Answer :

  • Synthetic Design : Compare routes (e.g., deuteration via H/D exchange vs. custom synthesis from deuterated precursors) .

  • Purity Analysis : Use NMR (e.g., 1H^1H, 2H^2H) and LC-MS to quantify isotopic enrichment (>98% required for pharmacokinetic studies) .

  • Yield Optimization : Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., reaction time, catalyst loading) .

  • Data Table :

    MethodIsotopic Purity (%)Yield (%)Key Limitations
    H/D Exchange95-9760-70Residual protio impurities
    Custom Synthesis98-99.540-50High cost of deuterated reagents

Q. Q2. How should researchers characterize this compound for identity and stability in preclinical studies?

Methodological Answer :

  • Identity Confirmation : Combine FT-IR (C=O, S-H stretches), high-resolution mass spectrometry (HRMS), and 13C^13C-NMR .
  • Stability Protocols : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring for degradation products .
  • Contradiction Analysis : Discrepancies in degradation profiles may arise from solvent choice (e.g., DMSO vs. aqueous buffers) .

Advanced Research Questions

Q. Q3. How do pharmacokinetic (PK) parameters of this compound differ from non-deuterated analogs in vivo, and what experimental designs minimize confounding variables?

Methodological Answer :

  • PK Study Design :
    • Use crossover studies in animal models to control inter-subject variability .
    • Quantify via LC-MS/MS with deuterium-specific fragmentation patterns to distinguish from endogenous analogs .
  • Data Interpretation : Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to assess t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC differences .
  • Contradictions : Variability in absorption rates may reflect differences in deuteration position (e.g., methyl vs. carboxyl groups) .

Q. Q4. What mechanistic insights can isotopic labeling provide for this compound’s mucolytic activity, and how can in vitro-in vivo correlation (IVIVC) challenges be addressed?

Methodological Answer :

  • Mechanistic Probes :
    • Use deuterium tracing in cell-based assays (e.g., bronchial epithelial models) to track thiol-disulfide exchange kinetics .
    • Compare 2H^2H-labeled vs. protio compounds using fluorescent probes (e.g., monobromobimane) for real-time thiol quantification .
  • IVIVC Challenges :
    • Address species-specific metabolism via humanized liver models or microsomal stability assays .
    • Validate using PBPK modeling to extrapolate in vitro data to clinical outcomes .

Q. Q5. How can contradictory findings in this compound’s metabolic stability across studies be systematically analyzed?

Methodological Answer :

  • Root-Cause Framework :
    • Experimental Variables : Compare incubation conditions (e.g., liver microsomes vs. hepatocytes) .
    • Analytical Sensitivity : Assess LC-MS/MS limits of detection (LOD) for deuterated metabolites .
    • Data Normalization : Use internal standards (e.g., stable isotope-labeled controls) to correct for matrix effects .
  • Case Study : A 2024 study reported 20% higher hepatic clearance in rats vs. humans; this was attributed to species-specific CYP450 isoform activity .

Methodological & Ethical Considerations

Q. Q6. What are the best practices for ensuring reproducibility in this compound research, particularly in multi-center studies?

Methodological Answer :

  • Standardization :
    • Publish detailed synthetic protocols (e.g., via Beilstein Journal’s Supplementary Information guidelines) .
    • Use harmonized analytical methods (e.g., USP guidelines for dissolution testing) .
  • Collaborative Frameworks : Implement shared electronic lab notebooks (ELNs) and inter-lab validation rounds .

Q. Q7. How can researchers align this compound studies with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

Methodological Answer :

  • FINER Application :
    • Novelty : Focus on understudied deuteration sites (e.g., sulfur-bound 2H^2H) .
    • Ethics : Address deuterated compound disposal protocols to prevent environmental contamination .
    • Relevance : Link to clinical needs (e.g., reduced dosing frequency in chronic respiratory diseases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.